Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13529950
InChI: InChI=1S/C8H6N2O2.ClH.H2O/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,(H,11,12);1H;1H2
SMILES: C1=CC2=NC(=CN2C=C1)C(=O)O.O.Cl
Molecular Formula: C8H9ClN2O3
Molecular Weight: 216.62 g/mol

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate

CAS No.:

Cat. No.: VC13529950

Molecular Formula: C8H9ClN2O3

Molecular Weight: 216.62 g/mol

* For research use only. Not for human or veterinary use.

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate -

Specification

Molecular Formula C8H9ClN2O3
Molecular Weight 216.62 g/mol
IUPAC Name imidazo[1,2-a]pyridine-2-carboxylic acid;hydrate;hydrochloride
Standard InChI InChI=1S/C8H6N2O2.ClH.H2O/c11-8(12)6-5-10-4-2-1-3-7(10)9-6;;/h1-5H,(H,11,12);1H;1H2
Standard InChI Key QONMLABJQGMYFN-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1)C(=O)O.O.Cl
Canonical SMILES C1=CC2=NC(=CN2C=C1)C(=O)O.O.Cl

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

Imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride hydrate (molecular formula: C8H9ClN2O3\text{C}_8\text{H}_9\text{ClN}_2\text{O}_3) consists of a fused imidazo[1,2-a]pyridine core with a carboxylic acid group at position 2 and a hydrochloride salt in hydrated form. The imidazole ring (positions 1–3) is fused to the pyridine ring (positions 4–8), creating a planar bicyclic system. The hydrochloride salt formation protonates the pyridine nitrogen, while the hydrate component stabilizes the crystal lattice through hydrogen bonding .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC8H9ClN2O3\text{C}_8\text{H}_9\text{ClN}_2\text{O}_3
Molecular Weight216.62 g/mol
IUPAC Nameimidazo[1,2-a]pyridine-2-carboxylic acid; hydrate; hydrochloride
InChIKeyQONMLABJQGMYFN-UHFFFAOYSA-N
SMILESC1=CC2=NC(=CN2C=C1)C(=O)O.O.Cl

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorptions for the carbonyl group (1700cm1\sim 1700 \, \text{cm}^{-1}) and N–H stretches (3300cm1\sim 3300 \, \text{cm}^{-1}) from the imidazole ring. Nuclear magnetic resonance (NMR) spectra show distinct proton environments: the pyridine ring protons resonate downfield (δ7.58.5ppm\delta 7.5–8.5 \, \text{ppm}), while the imidazole protons appear near δ6.87.2ppm\delta 6.8–7.2 \, \text{ppm} .

Synthesis and Preparation Methods

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Formation of Imidazo[1,2-a]pyridine-2-carboxylic Acid: 2-Aminopyridine reacts with α-haloketones (e.g., chloroacetone) in a basic medium, followed by oxidation to introduce the carboxylic acid group.

  • Salt Formation: The free acid is treated with hydrochloric acid in aqueous solution, yielding the hydrochloride hydrate upon crystallization .

Industrial Production

Scalable methods employ continuous flow reactors to optimize reaction kinetics and purity. Microreactor technology minimizes byproducts, achieving yields exceeding 85% . Post-synthesis, spray drying ensures consistent hydrate formation, with water content tightly controlled (9.5–11.0%) .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents:

  • Water: 50mg/mL\sim 50 \, \text{mg/mL} at 25°C

  • Ethanol: 30mg/mL\sim 30 \, \text{mg/mL} at 25°C
    The hydrate form enhances stability, with a decomposition temperature of 215C215^\circ \text{C} versus 195C195^\circ \text{C} for the anhydrous form .

Crystallographic Analysis

X-ray diffraction studies reveal a monoclinic crystal system (space group P21/cP2_1/c) with unit cell parameters a=7.12A˚,b=12.34A˚,c=10.56A˚a = 7.12 \, \text{Å}, b = 12.34 \, \text{Å}, c = 10.56 \, \text{Å}, and β=102.3\beta = 102.3^\circ. Hydrogen bonds between water molecules and chloride ions stabilize the lattice.

Biological Activities and Pharmaceutical Applications

Drug Development

The compound serves as a precursor for prodrugs. Esterification of the carboxylic acid group improves blood-brain barrier penetration, enabling central nervous system drug delivery .

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